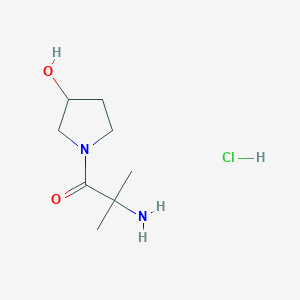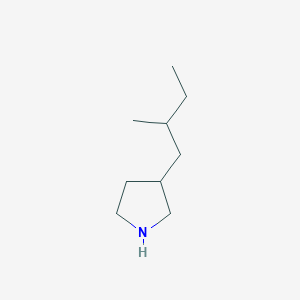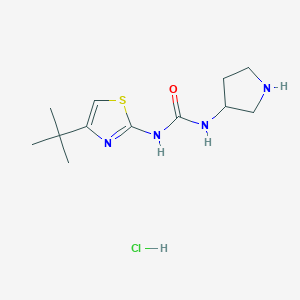![molecular formula C8H5BrN2O2 B1452427 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid CAS No. 1190314-17-0](/img/structure/B1452427.png)
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
Vue d'ensemble
Description
“3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a significant role in cancer therapy as they target the FGFR signaling pathway, which is essential in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .
Applications De Recherche Scientifique
Cancer Therapeutics: FGFR Inhibition
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in tumor development across various cancer types, including breast, lung, and liver cancers. Derivatives of this compound, such as compound 4h, have shown significant inhibitory activity against FGFR1–4, making them promising candidates for cancer therapy .
Antiproliferative Agents
These derivatives also exhibit antiproliferative activity against cancer cells. For instance, compound 4h has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in developing treatments that prevent cancer cell growth.
Anti-Metastatic Applications
The ability of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid derivatives to inhibit cell migration and invasion is particularly valuable in combating metastasis . Compound 4h’s impact on reducing the migration and invasion abilities of 4T1 cells highlights its potential role in preventing the spread of cancer.
Diabetes Management
In the realm of metabolic disorders, certain pyrrolopyridine derivatives have been found to reduce blood glucose levels, which can be beneficial in the management of diabetes and related conditions such as hyperglycemia and insulin resistance .
Biotechnology Research
The compound’s derivatives serve as a scaffold for biotechnology research , particularly in the design of new molecular entities targeting various biological pathways . Their modifiable structure allows for the development of novel compounds with specific biological activities.
Chemical Synthesis
In chemical synthesis, 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid is used as a building block for creating complex molecules. Its reactivity and structural motif make it a valuable component in synthetic chemistry for constructing pharmacologically active compounds .
Mécanisme D'action
The mechanism of action of “3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid” is likely related to its inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZKMNKZGVAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)








